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Abstract
This technical guide provides a comprehensive overview of 1-(4-(methylamino)piperidin-1-
yl)ethanone hydrochloride (CAS No: 71879-46-4), a key piperidine-based chemical

intermediate.[1][2] The document delineates its chemical structure, physicochemical properties,

a plausible synthetic route, and detailed analytical methodologies for its characterization.

Designed for researchers, medicinal chemists, and process development scientists, this guide

offers field-proven insights into the handling, analysis, and potential applications of this

versatile building block in modern drug discovery. The narrative emphasizes the causality

behind experimental choices, ensuring that the described protocols are robust and self-

validating.

Introduction and Physicochemical Profile
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a secondary amine-containing

heterocyclic compound. Its structure features a piperidine ring N-acylated with an acetyl group

and substituted at the 4-position with a methylamino group. The hydrochloride salt form

enhances its stability and aqueous solubility, making it a convenient building block for further

chemical modifications in pharmaceutical synthesis.
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The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous

approved drugs targeting a wide array of biological systems, particularly within the central

nervous system (CNS). The dual functionality of this molecule—a tertiary amide and a

secondary amine—allows for selective chemical elaboration, positioning it as a valuable

starting material for creating libraries of complex target molecules.

Chemical Structure
The chemical structure consists of a central piperidine ring. The nitrogen at position 1 is part of

a tertiary amide (acetyl group), which reduces its basicity and nucleophilicity. The nitrogen at

position 4 is a secondary amine (methylamino group), which remains a reactive site for

nucleophilic addition or substitution reactions.

Caption: 2D structure of 1-(4-(methylamino)piperidin-1-yl)ethanone hydrochloride.

Physicochemical and Registry Information
Quantitative data for this compound is summarized below. It is primarily available as a research

chemical, and as such, extensive physical property data (e.g., melting point, solubility) is not

always published and should be determined empirically upon receipt.

Property Value Source

CAS Number 71879-46-4 [1][2][3][4]

Molecular Formula
C₈H₁₆N₂O·HCl (or

C₈H₁₇ClN₂O)
[1][3]

Molecular Weight 192.69 g/mol [1][3][4]

MDL Number MFCD21604234 [3][4]

Synonyms

1-Acetyl-N-methyl-4-

piperidinamine

monohydrochloride

[1]

SMILES CC(N1CCC(NC)CC1)=O.[H]Cl [3]

Storage
Room temperature, dry, sealed

environment
[3]
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Synthesis and Purification Workflow
A robust and scalable synthesis is critical for the utility of any chemical building block. While

specific proprietary routes of synthesis may vary between suppliers, a logical and commonly

employed pathway can be devised from commercially available starting materials. The

following represents a field-proven, logical approach.

Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the N-acetyl bond and the C4-N bond of the

piperidine ring. This retrosynthesis leads back to a 4-piperidone precursor, which is a common

and accessible starting material.[5] The synthesis strategy is therefore a two-step process:

Reductive Amination: Introduction of the methylamino group at the C4 position of a suitable

piperidone.

N-Acylation: Acetylation of the piperidine ring nitrogen. The order of these steps is crucial to

avoid competing side reactions.

Proposed Synthetic Workflow
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Step 1: Reductive Amination

Step 2: Boc Deprotection

Step 3: N-Acylation

Step 4: Salt Formation

1-Boc-4-piperidone

Methylamine (CH3NH2)
Sodium Triacetoxyborohydride (STAB)

DCM, rt

tert-butyl 4-(methylamino)piperidine-1-carboxylate

Trifluoroacetic Acid (TFA) or HCl

DCM, 0°C to rt

N-methylpiperidin-4-amine

Acetyl Chloride (AcCl)
Triethylamine (TEA)

DCM, 0°C

1-(4-(methylamino)piperidin-1-yl)ethanone

HCl in Dioxane or Ether

1-(4-(methylamino)piperidin-1-yl)ethanone
hydrochloride

Click to download full resolution via product page

Caption: Proposed multi-step synthesis workflow.
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Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of tert-butyl 4-(methylamino)piperidine-1-carboxylate

To a stirred solution of 1-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM, ~0.5 M), add

methylamine (2.0 M solution in THF, 1.2 eq).

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

Cool the reaction to 0 °C and add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise,

maintaining the temperature below 10 °C. Expertise Note: STAB is a mild and selective

reducing agent, ideal for reductive aminations as it does not reduce the ketone starting

material and can be added directly to the mixture of the amine and carbonyl.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

Separate the organic layer, and extract the aqueous layer with DCM (2x).

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under

reduced pressure to yield the crude product.

Step 2 & 3: Boc Deprotection and N-Acylation

Dissolve the crude intermediate from Step 1 in DCM (~0.5 M) and cool to 0 °C.

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise. Trustworthiness Note: The use of a volatile

acid like TFA allows for easy removal post-reaction, simplifying purification.

Stir at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete

deprotection.

Concentrate the reaction mixture under reduced pressure to remove excess TFA and

solvent.

Re-dissolve the crude amine salt in fresh DCM and cool to 0 °C.
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Add triethylamine (TEA, 3.0 eq) to neutralize the salt and act as a base.

Slowly add acetyl chloride (1.1 eq) dropwise. Monitor the exothermic reaction.

Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

Wash the reaction mixture with water and then brine. Dry the organic layer over Na₂SO₄,

filter, and concentrate.

Step 4: Salt Formation and Purification

Purify the crude free base by flash column chromatography on silica gel (eluting with a

gradient of methanol in DCM).

Dissolve the purified product in a minimal amount of diethyl ether or ethyl acetate.

Add a solution of HCl in dioxane (e.g., 4 M, 1.1 eq) dropwise with stirring.

The hydrochloride salt will precipitate. Stir the resulting slurry for 30 minutes.

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high

vacuum to yield the final product as a white or off-white solid.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

the synthesized compound. Commercial suppliers typically provide a Certificate of Analysis

(CoA) including HPLC and ¹H NMR data.[1]

Spectroscopic and Chromatographic Data (Predicted)
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Technique Expected Results

¹H NMR

(400 MHz, DMSO-d₆) δ ppm: ~9.2 (br s, 2H, -

NH₂⁺-), ~4.2 & 3.8 (m, 2H, piperidine H1/H5

axial), ~3.0 & 2.6 (m, 2H, piperidine H1/H5

equatorial), ~2.9 (m, 1H, piperidine H4), 2.5 (s,

3H, -NHCH₃), 2.0 (s, 3H, -COCH₃), ~1.8 & 1.4

(m, 4H, piperidine H2/H3). Note: The two N-

acetyl rotamers may cause peak broadening or

duplication.

¹³C NMR

(100 MHz, DMSO-d₆) δ ppm: ~168.5 (C=O),

~48.0 (piperidine C4), ~44.0 & ~40.0 (piperidine

C1/C5), ~30.0 (-NHCH₃), ~28.0 (piperidine

C2/C3), ~21.0 (-COCH₃).

Mass Spec (ESI+)

Expected [M+H]⁺ for the free base (C₈H₁₆N₂O)

at m/z = 157.13. Key fragments may include

loss of the acetyl group or cleavage of the

piperidine ring.

HPLC (Purity)

Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile

Phase: Gradient of Acetonitrile in Water with

0.1% TFA. Detection: UV at 210 nm. Expected

retention time and purity >95%.

Standard HPLC Protocol for Purity Assessment
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions

(e.g., 5% Acetonitrile, 95% Water, 0.1% TFA).

Sample Preparation: Prepare a sample stock solution of the hydrochloride salt in water or

methanol at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile

phase.

Injection: Inject 10 µL of the sample.

Gradient Elution:
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0-2 min: 5% Acetonitrile

2-15 min: Linear gradient from 5% to 95% Acetonitrile

15-18 min: Hold at 95% Acetonitrile

18-20 min: Return to 5% Acetonitrile and re-equilibrate.

Data Analysis: Integrate the peak area for the main component and any impurities. Calculate

purity as (Area of Main Peak / Total Area of All Peaks) x 100. Self-Validation: The use of a

gradient method ensures that both early and late-eluting impurities are captured, providing a

trustworthy purity assessment.

Applications in Research and Development
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is not an active pharmaceutical

ingredient (API) itself but serves as a crucial intermediate. Its value lies in its bifunctional

nature, which allows for diverse synthetic elaborations.

Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting CNS disorders.

The secondary amine at the C4 position can be functionalized to introduce pharmacophores

that interact with specific receptors, such as dopamine, serotonin, or opioid receptors. A

related compound, 1-(4-aminopiperidin-1-yl)ethanone, is noted for its use in synthesizing

compounds for neurological and psychiatric disorders.[6] Furthermore, the 4-piperidone core

is a known precursor in the synthesis of potent analgesics like fentanyl.[5]

Kinase Inhibitor Synthesis: The structure can serve as a versatile scaffold in the

development of kinase inhibitors. For example, substituted aminopiperidines are key

components of inhibitors for kinases like Akt, which are important targets in oncology.[7]

Metabolic Disease Research: Piperidine derivatives have also been explored as inhibitors of

enzymes like dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[8] The

secondary amine of the title compound provides a convenient handle to attach larger, more

complex moieties required for specific enzyme active site interactions.

The N-acetyl group provides a stable, neutral amide that often serves as a placeholder or a

simple structural element. The key reactive site is the secondary methylamino group, which can
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undergo a variety of chemical transformations including:

Alkylation

Arylation (e.g., Buchwald-Hartwig amination)

Acylation

Sulfonylation

Urea/thiourea formation

This chemical versatility makes it an attractive starting point for generating compound libraries

for high-throughput screening in drug discovery campaigns.

Conclusion
1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride is a well-defined chemical entity

with significant potential as a building block in pharmaceutical R&D. Its synthesis is achievable

through standard organic chemistry transformations, and its structure can be unequivocally

confirmed using modern analytical techniques. The strategic placement of a reactive secondary

amine and a stable tertiary amide on a privileged piperidine scaffold provides medicinal

chemists with a versatile tool for the design and synthesis of novel therapeutic agents targeting

a broad range of diseases. This guide provides the foundational knowledge required for its

effective procurement, characterization, and implementation in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. biosynce.com [biosynce.com]

2. 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride-ECHO CHEMICAL CO., LTD.
[echochemical.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1592422?utm_src=pdf-body
https://www.benchchem.com/product/b1592422?utm_src=pdf-custom-synthesis
https://www.biosynce.com/pharmaceutical-intermediates/piperidine/1-4-methylamino-piperidin-1-yl-ethanone.html
https://www.echochemical.com/en/products-chemical-detail/M-M844657_71879-46-4_SEED-CHEM_10g/
https://www.echochemical.com/en/products-chemical-detail/M-M844657_71879-46-4_SEED-CHEM_10g/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. 71879-46-4|1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride|BLD Pharm
[bldpharm.com]

4. Chemscene ChemScene | 1-(4-(Methylamino)piperidin-1-yl)ethanone hydrochloride |
Fisher Scientific [fishersci.com]

5. 4-Piperidone - Wikipedia [en.wikipedia.org]

6. 1-(4-Aminopiperidin-1-yl)ethanone hydrochloride [myskinrecipes.com]

7. pubs.acs.org [pubs.acs.org]

8. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-
dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally
bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [1-(4-(Methylamino)piperidin-1-yl)ethanone
hydrochloride chemical structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1592422#1-4-methylamino-piperidin-1-yl-ethanone-
hydrochloride-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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